molecular formula C4H5ClN2S B1284132 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole CAS No. 75341-23-0

2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole

Cat. No. B1284132
CAS RN: 75341-23-0
M. Wt: 148.61 g/mol
InChI Key: KMLZHRLGMVZPGX-UHFFFAOYSA-N
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Description

The compound "2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole" is a derivative of the thiadiazole family, which is known for its various biological activities. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The chloromethyl and methyl groups attached to the thiadiazole ring can influence the compound's reactivity and potential applications, such as in the synthesis of fungicides, pharmaceuticals, and other organic compounds .

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through different methods. For instance, 2-alkoxy-5-chloromethyl-1,3,4-thiadiazoles can be prepared by ring closure of 3-chloroacetyl-thiocarbazic acid O-alkyl esters with concentrated sulfuric acid . Additionally, 2-alkylthio-5-chloromethyl-1,3,4-thiadiazoles can be synthesized directly from dithiocarbazic acid alkylesters with chloroacetylchloride in a one-step synthesis . These methods demonstrate the versatility in synthesizing chloromethyl thiadiazole derivatives, which can be further functionalized to create a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized by various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was reported to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can also be used to analyze the structural geometry, electronic properties, and molecular interactions such as hydrogen bonding and conjugative interactions .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic displacement, condensation, and reactions with other reagents to form new compounds. For instance, 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles were synthesized by nucleophilic displacement of the Cl- ion . Moreover, microwave-assisted synthesis has been used to facilitate the condensation of thiadiazole derivatives with aromatic aldehydes . These reactions highlight the reactivity of thiadiazole derivatives and their potential for creating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be influenced by their molecular structure. For example, the presence of a chloromethyl group can affect the compound's polarity and reactivity. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be studied using DFT calculations to predict the compound's behavior in chemical reactions . Additionally, the crystal structure analysis can provide insights into the compound's solid-state properties, such as intermolecular hydrogen bonding, which can affect its melting point, solubility, and stability .

Scientific Research Applications

  • 2-(Chloromethyl)pyridine hydrochloride

    • Application: Used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF .
    • Method: The compound is dissolved in DMF and used to alkylate p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene .
    • Results: The results of the reaction were not specified in the source .
  • 2-Chloro-5-(chloromethyl)pyridine

    • Application: Used for the synthesis of various pharmaceutical compounds .
    • Method: The specific methods of application were not detailed in the source .
    • Results: The outcomes of the synthesis were not specified in the source .
  • Epichlorohydrin (2-(Chloromethyl)oxirane)

    • Application: Used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
    • Method: The specific methods of application were not detailed in the source .
    • Results: The outcomes of the synthesis were not specified in the source .
  • Chloromethane (Methyl Chloride)

    • Application: Methyl chloride is a crucial reagent in industrial chemistry .
    • Method: The specific methods of application were not detailed in the source .
    • Results: The outcomes of the synthesis were not specified in the source .

Safety And Hazards

Chloromethyl compounds can be hazardous. They can cause severe skin burns and eye damage. Some of them are harmful if swallowed and fatal if inhaled .

Future Directions

The future directions in the research and application of chloromethyl compounds could involve the development of safer and more efficient synthesis methods, as well as the exploration of new applications in various fields such as medicine and materials science .

properties

IUPAC Name

2-(chloromethyl)-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-3-6-7-4(2-5)8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLZHRLGMVZPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574854
Record name 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole

CAS RN

75341-23-0
Record name 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Kalaba, NY Aher, M Ilic, V Dragacevic… - Journal of Medicinal …, 2017 - ACS Publications
Modafinil is a wake promoting compound with high potential for cognitive enhancement. It is targeting the dopamine transporter (DAT) with moderate selectivity, thereby leading to …
Number of citations: 21 pubs.acs.org
N Svenstrup, K Ehlert, C Ladel, A Kuhl… - ChemMedChem …, 2008 - Wiley Online Library
The development of resistance has rendered several antibiotics clinically ineffective, and there is an urgent medical need for potent and safe antibacterials with a novel and valid mode …

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